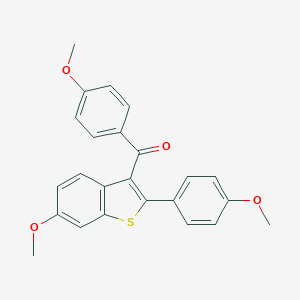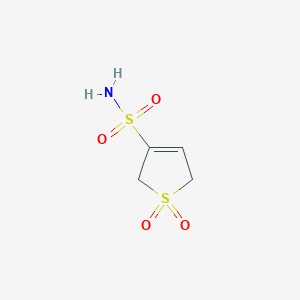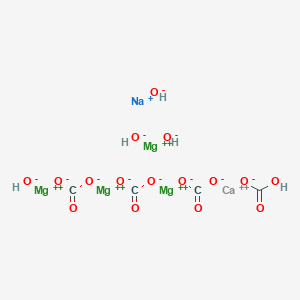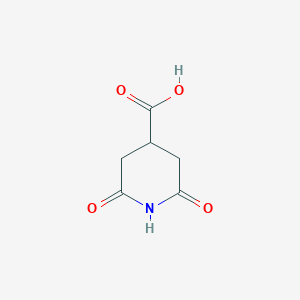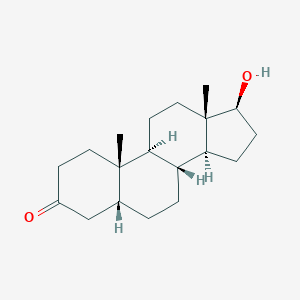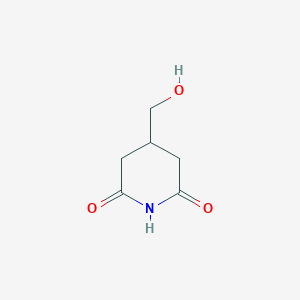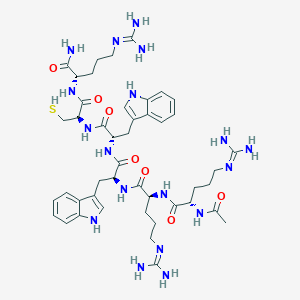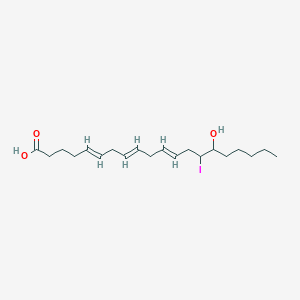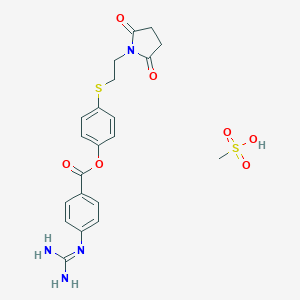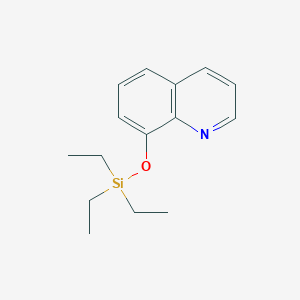
8-((Triethylsilyl)oxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((Triethylsilyl)oxy)quinoline, commonly known as TEQ, is a chemical compound that has gained significant attention in scientific research over the past few decades. TEQ is a versatile molecule that has been studied for its ability to act as a ligand, catalyst, and reagent in various chemical reactions.
Wirkmechanismus
TEQ acts as a ligand by coordinating with metal ions, such as palladium, copper, and nickel, to form stable complexes. These complexes can then participate in various catalytic reactions, including cross-coupling reactions, C-H activation, and cycloaddition reactions.
Biochemische Und Physiologische Effekte
TEQ has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TEQ can act as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that TEQ may have potential therapeutic applications in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
TEQ has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various reactions. TEQ is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, TEQ has some limitations, including its toxicity and potential environmental hazards.
Zukünftige Richtungen
TEQ has several potential future directions for research. One area of interest is the development of TEQ-based catalysts for various chemical reactions. Another area of interest is the study of TEQ's potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Furthermore, TEQ's potential environmental hazards should be studied to ensure its safe use in industrial applications.
Conclusion
In conclusion, TEQ is a versatile chemical compound that has been studied for its ability to act as a ligand, catalyst, and reagent in various chemical reactions. TEQ has several potential applications in scientific research, including the synthesis of various heterocyclic compounds and natural products. Further research is needed to fully understand TEQ's potential therapeutic applications and environmental hazards.
Synthesemethoden
TEQ can be synthesized by reacting 8-hydroxyquinoline with triethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of TEQ as a yellow solid with a high yield.
Wissenschaftliche Forschungsanwendungen
TEQ has been widely used in scientific research for its ability to act as a ligand in various metal-catalyzed reactions. It has been used in the synthesis of various heterocyclic compounds, including quinolines, isoquinolines, and benzimidazoles. TEQ has also been used as a reagent in the synthesis of various natural products, including alkaloids and terpenoids.
Eigenschaften
CAS-Nummer |
120540-77-4 |
|---|---|
Produktname |
8-((Triethylsilyl)oxy)quinoline |
Molekularformel |
C15H21NOSi |
Molekulargewicht |
259.42 g/mol |
IUPAC-Name |
triethyl(quinolin-8-yloxy)silane |
InChI |
InChI=1S/C15H21NOSi/c1-4-18(5-2,6-3)17-14-11-7-9-13-10-8-12-16-15(13)14/h7-12H,4-6H2,1-3H3 |
InChI-Schlüssel |
CQYOPFARLWEYCC-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |
Kanonische SMILES |
CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |
Synonyme |
Quinoline, 8-[(triethylsilyl)oxy]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



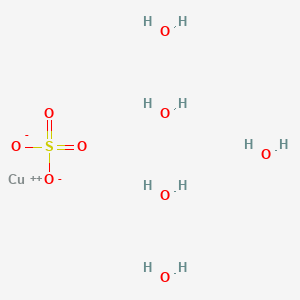
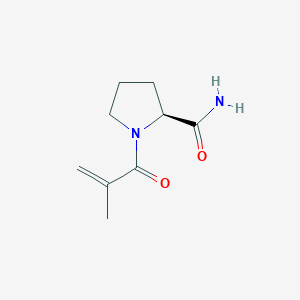
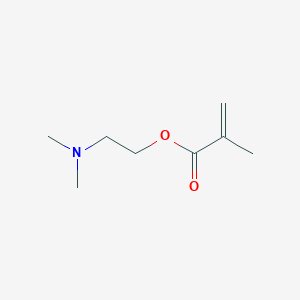
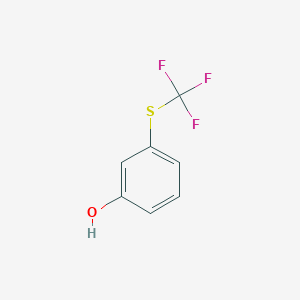
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
